molecular formula C13H16N8O2S B12935940 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine CAS No. 36892-45-2

9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine

Cat. No.: B12935940
CAS No.: 36892-45-2
M. Wt: 348.39 g/mol
InChI Key: MPGCNJUSMWDEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name This compound delineates its structure through systematic rules. The purine core (a bicyclic system of pyrimidine fused to imidazole) is substituted at position 6 with a thioether-linked 1-methyl-4-nitroimidazole moiety and at position 9 with a butyl chain. The amine group at position 2 completes the substitution pattern.

Table 1: Key Identifiers and Molecular Data

Property Value Source Reference
IUPAC Name 9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine
Molecular Formula C₁₃H₁₆N₈O₂S
Molecular Weight 348.39 g/mol
CAS Registry Numbers 36892-45-2 (PubChem), 36892-43-0 (Parchem)
SMILES CCCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)N+[O-])N
InChIKey MPGCNJUSMWDEDV-UHFFFAOYSA-N

The CAS registry discrepancy (36892-45-2 vs. 36892-43-0) may reflect distinct synthetic pathways or salt forms, though both identifiers correlate to the same core structure. The molecular formula C₁₃H₁₆N₈O₂S confirms a nitrogen-rich system typical of bioactive heterocycles.

Structural Relationship to Purine-Alkaloid Derivatives

Purine alkaloids like theophylline and caffeine share the 9H-purin-6-amine scaffold but differ in substituents. Theophylline features methyl groups at positions 1 and 3, while caffeine includes a 1,3,7-trimethyl substitution. In contrast, this compound replaces the methylxanthine groups with:

  • A butyl chain at position 9, enhancing lipophilicity.
  • A thioether-linked nitroimidazole at position 6, introducing redox-active and hydrogen-bonding capabilities.

Table 2: Structural Comparison with Purine Alkaloids

Compound Position 6 Substituent Position 9 Substituent Bioactive Features
Theophylline Methyl Hydrogen Phosphodiesterase inhibition
Caffeine Methyl Methyl Adenosine receptor antagonism
9-Butyl-6-...-purin-2-amine 1-Methyl-4-nitroimidazole thioether Butyl Hybrid nitroimidazole-purine activity

The thioether bridge (C–S–C) between purine and nitroimidazole enables conformational flexibility, while the nitro group (-NO₂) at position 4 of the imidazole ring confers electrophilic character, potentially enhancing interactions with biological targets. Cocrystallization studies of purine derivatives with trimesic acid demonstrate how substituents influence hydrogen-bonding networks, suggesting analogous interactions in this compound’s solid-state structure.

Historical Context in Heterocyclic Compound Research

Nitroimidazoles emerged in the 1950s with metronidazole, an antimicrobial agent targeting anaerobic pathogens. The fusion of nitroimidazoles with purines reflects modern strategies to merge pharmacophores for multitarget therapies. This compound’s synthesis aligns with three historical trends:

  • Nitroheterocycles in Drug Discovery : Nitroimidazoles are privileged structures due to their prodrug potential, undergoing nitroreduction in hypoxic environments to generate cytotoxic intermediates. Hybridizing this motif with purines may exploit purine nucleoside transporters for targeted delivery.

  • Purine Scaffold Diversification : Purine derivatives have evolved from natural alkaloids (e.g., caffeine) to synthetic antitumor agents (e.g., mercaptopurine). The substitution of purine C6 with sulfur-containing groups, as seen here, mimics disulfide prodrug strategies used in antiviral research.

  • Cocrystal Engineering : Studies on purine cocrystals with trimesic acid reveal that substituents dictate synthon formation (e.g., R₂²(8) hydrogen-bonding motifs). The nitroimidazole-thioether group in this compound likely engages in similar supramolecular interactions, influencing solubility and stability.

The compound’s dual heterocyclic architecture positions it within a niche of hybrids designed to overcome limitations of parent scaffolds, such as poor bioavailability or resistance mechanisms.

Properties

CAS No.

36892-45-2

Molecular Formula

C13H16N8O2S

Molecular Weight

348.39 g/mol

IUPAC Name

9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine

InChI

InChI=1S/C13H16N8O2S/c1-3-4-5-20-7-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-6-19(12)2/h6-7H,3-5H2,1-2H3,(H2,14,17,18)

InChI Key

MPGCNJUSMWDEDV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine typically involves:

  • Construction of the purine ring system or modification of a purine precursor.
  • Introduction of the butyl substituent at the N9 position.
  • Formation of the thioether linkage at the C6 position by coupling with a suitably functionalized nitroimidazole derivative.

Preparation of the Nitroimidazole Thio Substituent

The 1-methyl-4-nitro-1H-imidazol-5-yl thio moiety is prepared from 1-methyl-5-hydroxymethylimidazole derivatives, which are converted into alkyl chlorides or other leaving groups, then reacted with thiol or sulfur nucleophiles.

Key steps include:

Step Reagents/Conditions Yield Notes
Reduction of 3-methyl-3H-imidazole-4-carbaldehyde to (1-methyl-1H-imidazol-5-yl)methanol Lithium aluminium tetrahydride in THF at 0°C for 20 min 80% Quenching with Na2SO4·10H2O, filtration, solvent removal
Conversion of (1-methyl-1H-imidazol-5-yl)methanol to alkyl chloride Thionyl chloride in dichloromethane or neat, with DMF catalyst, room temp to 80°C, 0.5-2 h Moderate (28-50%) Sonication and microwave heating improve reaction rate and yield
Coupling with sulfur nucleophile to form thioether Reaction of alkyl chloride with thiol or potassium sulfide in DMF at 70°C for 4 h Variable Conventional heating and work-up afford thioether intermediate

Purine Core Functionalization and Coupling

The purine core is functionalized at the C6 position to introduce the thio substituent and at N9 to install the butyl group.

  • The 6-chloropurine or 6-halogeno-purine derivatives serve as electrophilic sites for nucleophilic substitution by the prepared nitroimidazole-thiol.
  • The N9 position is alkylated with butyl or isobutyl groups using alkyl halides under basic conditions.

Typical reaction conditions:

Step Reagents/Conditions Yield Notes
N9-alkylation of purine Butyl bromide or chloride, potassium carbonate, DMF, 70-80°C, 4 h Moderate to good Alkylation occurs selectively at N9
C6 substitution with nitroimidazole-thiol Reaction of 6-chloropurine derivative with nitroimidazole-thiol in DMF, base (K2CO3), 70°C, 4 h Moderate Nucleophilic aromatic substitution at C6

Representative Synthetic Route Summary

Step Starting Material Reagents Conditions Product Yield
1 3-methyl-3H-imidazole-4-carbaldehyde LiAlH4, THF 0°C, 20 min (1-methyl-1H-imidazol-5-yl)methanol 80%
2 (1-methyl-1H-imidazol-5-yl)methanol SOCl2, DCM, DMF RT to 80°C, 0.5-2 h (1-methyl-1H-imidazol-5-yl)methyl chloride 28-50%
3 6-chloropurine derivative Nitroimidazole-thiol, K2CO3, DMF 70°C, 4 h 6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-purine Moderate
4 6-substituted purine Butyl bromide, K2CO3, DMF 70-80°C, 4 h This compound Moderate to good

Detailed Research Findings and Notes

  • The reduction of imidazole aldehydes to alcohols using lithium aluminium hydride is efficient and provides a key intermediate for further functionalization.
  • Conversion of alcohols to alkyl chlorides using thionyl chloride is a critical step; the use of DMF as a catalyst and sonication or microwave irradiation can enhance reaction rates and yields.
  • Nucleophilic substitution on the purine ring at C6 with sulfur nucleophiles is well-documented, allowing the introduction of the nitroimidazole-thio substituent.
  • Alkylation at N9 is typically achieved under basic conditions with alkyl halides, favoring selective substitution without affecting other positions on the purine ring.
  • Purine synthesis methods involving diaminomaleonitrile and isocyanates or aldehydes provide alternative routes to purine cores but are less commonly applied for this specific compound.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield Notes
Reduction of aldehyde to alcohol LiAlH4 THF 0°C 20 min 80% Quenching with Na2SO4·10H2O
Alcohol to alkyl chloride SOCl2 + DMF DCM or neat RT to 80°C 0.5-2 h 28-50% Sonication/microwave assist
C6 substitution on purine Nitroimidazole-thiol + K2CO3 DMF 70°C 4 h Moderate Nucleophilic aromatic substitution
N9 alkylation Butyl bromide + K2CO3 DMF 70-80°C 4 h Moderate to good Selective N9 alkylation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.

    Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound might be investigated for its interactions with specific enzymes or receptors.

Medicine

In medicine, compounds like this are explored for their potential therapeutic effects. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and thio groups could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
Azathioprine (CAS 446-86-6) 9H-purine (no 9-alkyl group) C₉H₇N₇O₂S 277.26 Immunosuppressant; metabolizes to 6-MP
Azathioprine Related Compound G 9H-purine (no 9-substituent) C₉H₇N₇O₂S 277.26 USP impurity standard; reduced activity vs. azathioprine
9-(2-Methylpropyl) analog 9-isobutyl group C₁₂H₁₃N₇O₂S 319.34 Drug sensitivity in preclinical models
Cyclobutane derivative (6n) 9-(methoxycarbonylcyclobutylmethyl) group C₁₅H₁₅N₇O₄S 397.39 Synthesized via alkylation; unquantified bioactivity

Key Comparative Insights

Substituent Effects on Bioactivity: The 9-butyl group in the target compound increases lipophilicity compared to azathioprine (logP ~1.5 vs. Azathioprine’s 9H-purine structure allows rapid conversion to 6-mercaptopurine (6-MP), a DNA synthesis inhibitor. The 9-butyl group may sterically hinder this metabolism, altering efficacy or toxicity .

Pharmacokinetic and Safety Profiles: Azathioprine is classified as a Category 1A/1B carcinogen and reproductive toxin . The 9-butyl derivative’s extended alkyl chain could exacerbate lipid solubility-related toxicity (e.g., hepatotoxicity) or reduce renal clearance . The 9-isobutyl analog (CAS 246230) shows moderate drug sensitivity in vitro, suggesting substituent size and branching impact target binding .

Synthetic Methodologies :

  • The target compound can be synthesized via nucleophilic substitution at the 9-position of 6-((1-methyl-4-nitroimidazol-5-yl)thio)purine precursors, similar to azathioprine’s synthesis from 6-mercaptopurine .
  • demonstrates that alkylation of the purine ring with brominated esters (e.g., 1-bromocyclobutanecarboxylic acid methyl ester) proceeds efficiently in DMF, yielding >90% purity after flash chromatography .

Biological Activity

9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine, also known by its CAS number 36892-45-2, is a purine derivative that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, particularly its anticancer properties and mechanisms of action.

The molecular formula of this compound is C13H16N8O2S, with a molecular weight of approximately 348.39 g/mol. The compound features a butyl group and a thioimidazole moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H16N8O2S
Molecular Weight348.39 g/mol
Density1.64 g/cm³
Boiling Point671.3°C
Refractive Index1.793

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol and purine derivatives under controlled conditions to yield the desired thioether product. Specific methodologies include the use of coupling agents and protection-deprotection strategies to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

  • Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:
    • Human Chronic Myelogenous Leukemia (K562) : IC50 values suggest strong inhibition of cell growth.
    • Breast Cancer (MCF-7) : Displayed moderate cytotoxicity with IC50 values in the low micromolar range.
    • Melanoma (B16-F10) : Effective in reducing cell viability.
  • Mechanism of Action : The compound appears to exert its effects through multiple mechanisms:
    • GSK3β Inhibition : It has been shown to reduce GSK3β activity significantly, which is implicated in various cancer pathways .
    • Induction of Apoptosis : Studies suggest that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Variations in substituents at specific positions have been correlated with changes in potency against different cancer types.

Compound VariationObserved Activity
Unsubstituted AnalogLow activity
Methyl substitutionEnhanced potency
Nitro group presenceIncreased cytotoxicity

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on K562 Cells : A study demonstrated that 9-butyl-6-thio purine derivatives inhibited proliferation by more than 70% at concentrations as low as 10 μM.
  • Combination Therapy : When combined with standard chemotherapeutics, such as doxorubicin, this compound showed synergistic effects, enhancing overall anticancer efficacy while reducing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.